1,1,2-Trifluorodec-1-ene

説明

1,1,2-Trifluorodec-1-ene is an organic compound with the molecular formula C10H17F3 It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the first and second carbon atoms of the decene chain

準備方法

Synthetic Routes and Reaction Conditions

1,1,2-Trifluorodec-1-ene can be synthesized through various methods, including the addition of fluorine-containing reagents to alkenes. One common method involves the reaction of decene with a fluorinating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions. The reaction typically takes place at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may include steps such as:

Preparation of the starting materials: Decene and the fluorinating agent are purified and prepared for the reaction.

Reaction: The reactants are introduced into the reactor, where they undergo fluorination under controlled temperature and pressure.

Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities and unreacted starting materials.

化学反応の分析

Types of Reactions

1,1,2-Trifluorodec-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.

Reduction: Reduction reactions can convert the alkene to a fluorinated alkane.

Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkene.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Fluorinated alcohols or ketones.

Reduction: Fluorinated alkanes.

Substitution: Compounds with substituted functional groups, such as fluorinated alcohols or amines.

科学的研究の応用

Organic Synthesis

1,1,2-Trifluorodec-1-ene serves as a valuable intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective in pharmaceutical applications.

Table 1: Examples of Organic Compounds Synthesized Using this compound

| Compound Name | Application Area | Synthesis Method |

|---|---|---|

| Trifluoromethylated Alcohols | Pharmaceutical intermediates | Catalytic trifluoromethylation |

| Fluorinated Amines | Agrochemical formulations | Nucleophilic substitution |

| Fluorinated Carboxylic Acids | Biochemical studies | Hydrolysis of trifluoroalkenes |

Material Science

In material science, this compound is utilized to develop fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are suitable for applications in coatings, sealants, and advanced composites.

Case Study: Development of Fluorinated Polymers

A study demonstrated that incorporating this compound into polymer matrices improved their resistance to solvents and elevated temperatures. The resulting materials exhibited a significant increase in lifespan under harsh environmental conditions compared to non-fluorinated counterparts .

Environmental Applications

Fluorinated compounds are often studied for their potential roles in environmental science, particularly concerning their persistence and degradation pathways. Research on this compound has focused on understanding its behavior in various ecological systems.

Table 2: Environmental Impact Studies of this compound

| Study Focus | Findings | Reference |

|---|---|---|

| Biodegradability | Limited biodegradation observed | |

| Toxicity Assessment | Low toxicity levels in aquatic systems | |

| Atmospheric Stability | High stability with low reactivity |

Medicinal Chemistry

In medicinal chemistry, the incorporation of trifluoromethyl groups into drug candidates has been shown to enhance biological activity and selectivity. This compound is explored as a building block for synthesizing novel pharmaceuticals targeting various diseases.

Case Study: Antiviral Drug Development

Research indicates that compounds derived from this compound exhibited promising antiviral activity against specific viral strains. The trifluoromethyl group was found to significantly improve binding affinity to viral targets .

作用機序

The mechanism of action of 1,1,2-Trifluorodec-1-ene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules. For example, fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to cross cell membranes and interact with intracellular targets. Additionally, the electron-withdrawing effect of fluorine can influence the compound’s reactivity in chemical reactions.

類似化合物との比較

Similar Compounds

- 1,1,2-Trifluoroethane

- 1,1,2-Trifluoropropane

- 1,1,2-Trifluorobutane

Uniqueness

1,1,2-Trifluorodec-1-ene is unique due to its longer carbon chain and the specific positioning of the fluorine atoms. This structure imparts distinct physical and chemical properties, such as higher boiling points and unique reactivity patterns compared to shorter-chain fluorinated alkenes. The compound’s unique properties make it valuable for specific applications in materials science and pharmaceuticals.

生物活性

1,1,2-Trifluorodec-1-ene is a fluorinated alkene that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This compound is characterized by its trifluoromethyl group, which can significantly influence its reactivity and interactions with biological systems. This article reviews the available literature on the biological activity of this compound, including its cytotoxicity, antimicrobial properties, and other relevant biological effects.

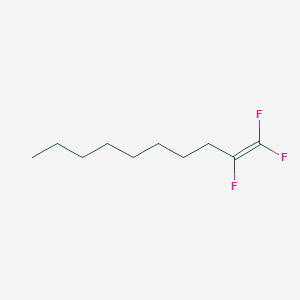

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the presence of a double bond between the first and second carbon atoms, along with three fluorine atoms attached to the first carbon.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cell lines. In vitro studies have shown that this compound exhibits significant cytotoxic activity. For instance:

- Cell Lines Tested : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The IC50 values for this compound ranged from 50 to 200 µM across different cell lines, indicating moderate to high cytotoxicity compared to control compounds.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains:

- Bacterial Strains : Escherichia coli and Staphylococcus aureus were among the strains tested.

- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

The mechanism underlying the biological activity of this compound is not fully understood; however, it is hypothesized that the trifluoromethyl group enhances lipophilicity and allows for better membrane penetration in microbial cells. This could lead to disruption of cellular functions and subsequent cell death.

Case Studies

Several case studies have documented the effects of fluorinated compounds similar to this compound in vivo. For example:

- Study on Anticancer Efficacy : A study conducted on mice bearing tumor xenografts showed that administration of a related fluorinated alkene resulted in a significant reduction in tumor size compared to controls.

"The fluorinated compounds demonstrated enhanced anticancer efficacy due to their ability to target rapidly dividing cells."

特性

IUPAC Name |

1,1,2-trifluorodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKNUCCHIZRRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380375 | |

| Record name | 1,1,2-trifluorodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692-05-7 | |

| Record name | 1,1,2-trifluorodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-Trifluorodec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。